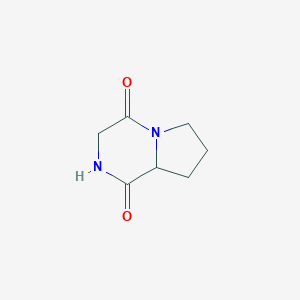

Cyclo(Gly-L-Pro)

Description

Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been reported in Streptomyces nigra, Streptomyces antioxidans, and Streptomyces xanthophaeus with data available.

RN given refers to cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOHLURDBZHNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NCC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19179-12-5 | |

| Record name | Cyclo(glycylprolyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | octahydropyrrolo[1,2-a]piperazine-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Neurocentric Mechanism of Action of Cyclo(Gly-L-Pro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclo(Gly-L-Pro) (cGP), an endogenous cyclic dipeptide, is emerging as a significant neuroactive molecule with considerable therapeutic potential for a range of neurological disorders. As a metabolite of Insulin-like Growth Factor-1 (IGF-1), cGP exhibits a multifaceted mechanism of action within the central nervous system. This technical guide provides an in-depth exploration of the core molecular pathways modulated by cGP in neurons. Key mechanisms include the regulation of IGF-1 bioavailability, activation of the neuroprotective Akt/MDM2/p53 signaling cascade, positive allosteric modulation of AMPA receptors, and the upregulation of Brain-Derived Neurotrophic Factor (BDNF). Furthermore, cGP demonstrates potent anti-inflammatory, anti-nociceptive, and anti-apoptotic properties. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further investigation and drug development efforts in this promising area.

Core Mechanisms of Action in Neurons

Cyclo(Gly-L-Pro) exerts its influence on neuronal function through several interconnected pathways:

Regulation of Insulin-Like Growth Factor-1 (IGF-1) Signaling

A primary and well-documented function of cGP is its role as a key regulator of IGF-1 homeostasis.[1][2][3] cGP is a metabolic product of the N-terminal tripeptide of IGF-1, Gly-Pro-Glu.[1][4] It modulates the bioavailability of IGF-1 by competing with it for binding to IGF-binding proteins (IGFBPs), particularly IGFBP-3.[2][3] By doing so, cGP can effectively normalize IGF-1 function, which is crucial for neuronal growth, survival, and synaptic plasticity.[1][3][5] This regulatory role is particularly significant in age-related cognitive decline and neurodegenerative conditions where IGF-1 signaling is often impaired.[3]

Neuroprotection via the Akt/MDM2/p53 Pathway

In the context of oxidative stress, a common factor in neurodegenerative diseases, cGP activates a potent pro-survival signaling cascade.[6] Treatment with cGP leads to the activation of the Akt signaling pathway.[6] Activated Akt, in turn, enhances the expression of Mouse Double Minute 2 homolog (MDM2), an E3 ubiquitin ligase that specifically targets the tumor suppressor protein p53 for degradation.[6] By promoting the degradation of p53, cGP attenuates the p53-mediated apoptotic response to oxidative stress-induced DNA damage, thereby protecting neurons from cell death.[6]

Modulation of AMPA Receptors and Enhancement of Synaptic Plasticity

cGP has been identified as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3][7] AMPA receptors are critical for fast excitatory synaptic transmission and synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. By positively modulating AMPA receptors, cGP can enhance synaptic strength and facilitate the processes underlying cognitive function. This mechanism is thought to contribute significantly to its nootropic effects.[2][3]

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

A key downstream effect of cGP's activity is the increased expression of Brain-Derived Neurotrophic Factor (BDNF).[7][8][9] BDNF is a crucial neurotrophin that supports the survival of existing neurons, encourages the growth and differentiation of new neurons and synapses, and is vital for learning and memory. The antidepressant-like effects of cGP are believed to be mediated, at least in part, through this BDNF-dependent mechanism.[9] The interplay between AMPA receptor modulation and BDNF expression likely creates a synergistic effect on synaptic plasticity and cognitive enhancement.

Anti-inflammatory and Anti-nociceptive Actions

cGP exhibits significant anti-inflammatory and pain-alleviating properties.[8][10][11] It has been shown to suppress the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), and to inhibit the production of nitric oxide (NO).[11] Its anti-nociceptive effects are suggested to involve the activation of endogenous pain-inhibitory pathways, potentially through actions in the periaqueductal gray (PAG).[8][10]

Attenuation of Apoptosis

Beyond the p53-mediated pathway, cGP has demonstrated broader anti-apoptotic effects. It has been observed to reduce the number of early apoptotic cells and inhibit the activation of key executioner proteins in the apoptotic cascade, such as caspase-3 and poly (ADP-ribose) polymerase (PARP).[7][12]

Quantitative Data

The following tables summarize the available quantitative data from preclinical studies on Cyclo(Gly-L-Pro).

Table 1: In Vivo Efficacy in Animal Models

| Model | Species | cGP Dosage | Duration | Key Findings | Reference |

| Alzheimer's Disease (APP/PS1) | Mouse | 20 mg/kg, intranasally | 28 days | Improved spatial memory (reduced escape latency in Morris water maze); Reduced amyloid plaque load. | [1][6] |

| Depression (ASC strain) | Mouse | 1 and 2 mg/kg, intraperitoneally | 14 days | Significant antidepressant-like effect (decreased immobility time in tail suspension test); Increased Bdnf mRNA level in the frontal cortex at 2 mg/kg. | [9][13] |

| Nociception and Inflammation | Mouse | Not specified | Not specified | Attenuated nociceptive behavior and inflammatory responses. | [8][10] |

Table 2: Behavioral Outcomes in the Morris Water Maze (APP/PS1 Mice)

| Experimental Group | Escape Latency (seconds, mean ± SEM) | Reference |

| Wild-Type (WT) | 24.4 ± 5 | [6] |

| cGP-treated WT | 28.3 ± 7 | [6] |

| APP/PS1 | Not specified | [6] |

| cGP-treated APP/PS1 | Not specified | [6] |

Note: While the study by Arora et al. (2023) indicates a significant improvement in escape latency in cGP-treated APP/PS1 mice, the precise mean and SEM values for the APP/PS1 groups were not provided in the abstract.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Cyclo(Gly-L-Pro).

Caption: cGP regulates IGF-1 bioavailability by competing with IGF-1 for binding to IGFBP-3.

Caption: cGP promotes neuroprotection by activating the Akt/MDM2 pathway, leading to p53 degradation.

Caption: cGP enhances cognitive function via AMPA receptor modulation and increased BDNF expression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Cyclo(Gly-L-Pro).

Assessment of Neuroprotective Effects against Oxidative Stress

-

Cell Culture: Human fetal neural stem cells (hfNSCs) are cultured in appropriate media (e.g., DMEM/F12 supplemented with growth factors).

-

Induction of Oxidative Stress: Cells are pre-treated with varying concentrations of cGP for a specified time (e.g., 24 hours). Subsequently, oxidative stress is induced by adding hydrogen peroxide (H₂O₂) to the culture medium at a final concentration determined by a dose-response curve (e.g., 100 µM) for a defined period (e.g., 6 hours).

-

Cell Viability Assay: Cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar assay. The absorbance is read at the appropriate wavelength (e.g., 570 nm) and is proportional to the number of viable cells.

-

Western Blot Analysis for Akt/MDM2/p53 Pathway:

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against phospho-Akt, total Akt, MDM2, p53, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels.

-

Evaluation of Cognitive Enhancement in an Alzheimer's Disease Mouse Model

-

Animal Model: APP/PS1 transgenic mice and wild-type littermates are used.

-

cGP Administration: cGP is dissolved in phosphate-buffered saline (PBS) and administered intranasally at a dose of 20 mg/kg body weight daily for 28 days.[6] Control groups receive PBS.

-

Morris Water Maze Test:

-

Apparatus: A circular pool (e.g., 1.5 m in diameter) is filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden platform is submerged 1 cm below the water surface in one of the four quadrants. Distal visual cues are placed around the room.

-

Acquisition Phase: Mice undergo training trials (e.g., 4 trials per day for 5-7 days). For each trial, the mouse is placed in the water facing the wall at one of four starting positions and allowed to swim for a maximum time (e.g., 60 or 90 seconds) to find the platform. If the mouse fails to find the platform, it is guided to it. The time to reach the platform (escape latency) is recorded.

-

Probe Trial: 24 hours after the last training trial, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location are recorded as measures of spatial memory.

-

-

Thioflavin-S Staining for Amyloid Plaques:

-

Tissue Preparation: Following behavioral testing, mice are euthanized, and their brains are collected. The brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose (B13894) solutions, and sectioned on a cryostat (e.g., 30 µm thick sections).

-

Staining: Brain sections are mounted on slides and stained with a Thioflavin-S solution (e.g., 0.025% in 50% ethanol).

-

Imaging and Analysis: The stained sections are imaged using a fluorescence microscope. The number and area of amyloid plaques in specific brain regions (e.g., hippocampus and cortex) are quantified using image analysis software.

-

Assessment of Antidepressant-like Effects and BDNF Expression

-

Animal Model: A mouse strain with a depressive-like phenotype, such as the Antidepressant Sensitive Catalepsy (ASC) strain, is used.

-

cGP Administration: cGP is administered intraperitoneally at doses of 1 and 2 mg/kg daily for 14 days.[9][13] A positive control group receives an antidepressant (e.g., fluoxetine), and a negative control group receives saline.

-

Tail Suspension Test:

-

Procedure: Mice are individually suspended by their tail using adhesive tape, at a height where they cannot touch any surface. The duration of immobility is recorded over a 6-minute period. A decrease in immobility time is indicative of an antidepressant-like effect.

-

-

Quantitative Real-Time PCR (qRT-PCR) for BDNF mRNA:

-

Tissue Collection and RNA Extraction: At the end of the treatment period, the frontal cortex is dissected, and total RNA is extracted using a suitable kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: The expression of Bdnf mRNA is quantified using a real-time PCR system with specific primers for Bdnf and a reference gene (e.g., Gapdh). The relative expression level is calculated using the ΔΔCt method.

-

Conclusion and Future Directions

Cyclo(Gly-L-Pro) presents a compelling profile as a neurotherapeutic agent with a well-defined and multifaceted mechanism of action. Its ability to modulate fundamental neuronal processes, including IGF-1 signaling, cell survival pathways, synaptic plasticity, and neuroinflammation, underscores its potential for treating a wide array of neurological and psychiatric disorders. The preclinical data, particularly in models of Alzheimer's disease and depression, are highly encouraging.

References

- 1. Cyclo-Gly-Pro, a cyclic dipeptide, attenuates nociceptive behaviour and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformation of cyclo(Gly-L-Pro-L-Pro-Gly-L-Pro-L-Pro)(2)Mg complex crystallized from CH(3)CN solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of the glycine response by Ca2+-permeable AMPA receptors in rat spinal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformation of cyclo(-L-Pro-Gly-)(3) and its Ca and Mg complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cyclo(Gly-L-Pro) | Natural Product | TargetMol [targetmol.com]

- 11. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformation of cyclo(-L-Pro-Gly-)3 and its Ca2+ and Mg2+ complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The neuropeptide cycloprolylglycine produces antidepressant-like effect and enhances BDNF gene expression in the mice cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Presence of Cyclo(Gly-L-Pro) in Food: A Technical Guide for Researchers

An in-depth exploration into the natural occurrence, analytical methodologies, and biological significance of the cyclic dipeptide Cyclo(Gly-L-Pro) for researchers, scientists, and drug development professionals.

Introduction

Cyclo(Gly-L-Pro), a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, is a naturally occurring bioactive compound found in a diverse range of food products. Formed through the cyclization of the dipeptide glycine-proline, its presence is often a hallmark of fermented and heat-processed foods. This technical guide provides a comprehensive overview of the natural occurrence of Cyclo(Gly-L-Pro) in various food matrices, details the analytical protocols for its quantification, and explores its potential biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of food science, natural product chemistry, and drug discovery.

Natural Occurrence of Cyclo(Gly-L-Pro) in Foodstuffs

Cyclo(Gly-L-Pro) is prevalent in foods that have undergone fermentation or thermal processing. The formation of this cyclic dipeptide is a result of the Maillard reaction and enzymatic activities during these processes, where proteins and peptides are broken down and their constituent amino acids rearrange. Proline-containing DKPs, including Cyclo(Gly-L-Pro), are particularly predominant in such foods[1].

While extensive quantitative data for Cyclo(Gly-L-Pro) across a wide spectrum of foods is an area of ongoing research, existing studies have identified its presence in various food categories. The following table summarizes the known occurrences of Cyclo(Gly-L-Pro) and other related diketopiperazines in different food products. It is important to note that concentrations can vary significantly based on processing methods, storage conditions, and the specific raw materials used.

| Food Category | Specific Food Product | Compound | Concentration | Reference |

| Fermented Beverages | Wine (various) | Cyclo(Leu-Pro) | 0.1 - 1 mg/L | [2] |

| Goishi Tea | Total Proline-containing DKPs | 3.40 mg/L | ||

| Bakery Products | Bread (Crust) | cis-cyclo(L-Leu-L-Pro) & cis-cyclo(L-Phe-L-Pro) | Significantly higher than in crumb | [3] |

| Fungal Metabolites | Penicillium pedernalense extract | Cyclo(Gly-L-Pro) | 67.45 ± 1.11 ng/mL | [4] |

| Penicillium steckii extract | Cyclo(Gly-L-Pro) | 31.71 ± 0.31 ng/mL | [4] |

Note: This table includes data for other diketopiperazines to provide a broader context of their occurrence, as specific quantitative data for Cyclo(Gly-L-Pro) is limited in the currently available literature. Further research is required to establish a comprehensive database of Cyclo(Gly-L-Pro) concentrations in a wider array of food products.

Experimental Protocols for the Analysis of Cyclo(Gly-L-Pro)

The accurate quantification of Cyclo(Gly-L-Pro) in complex food matrices requires robust analytical methodologies. The primary technique employed is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. Below are detailed experimental protocols for the extraction and analysis of Cyclo(Gly-L-Pro) from food samples.

Extraction of Cyclo(Gly-L-Pro) from Food Matrices

A generalized solid-phase extraction (SPE) method can be adapted for various food samples to isolate and concentrate cyclic dipeptides, including Cyclo(Gly-L-Pro).

Materials:

-

Food sample (e.g., fermented beverage, ground solid food)

-

Extraction solvent: Methanol (B129727) or Acetonitrile

-

SPE cartridges (e.g., C18 or mixed-mode)

-

Deionized water

-

Formic acid

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Sample Preparation:

-

For liquid samples (e.g., beverages), centrifuge to remove any solids.

-

For solid samples, homogenize and extract with a suitable solvent (e.g., methanol) using sonication or shaking. Centrifuge the mixture and collect the supernatant.

-

-

Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure or a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of deionized water containing 0.1% formic acid.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with deionized water to remove polar impurities.

-

Elute the Cyclo(Gly-L-Pro) and other cyclic dipeptides with methanol or acetonitrile.

-

-

Final Preparation: Evaporate the elution solvent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

The following parameters are based on a validated method for the quantification of Cyclo(Gly-L-Pro)[4].

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: Shim-pack XR-ODS III column (75 × 2 mm i.d., 1.6 μm) or equivalent C18 column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Methanol.

-

Gradient Elution:

-

0-4 min: 5-40% B

-

4-4.5 min: 40-100% B

-

4.5-6.5 min: 100% B

-

6.5-6.6 min: 100-5% B

-

6.6-10 min: 5% B

-

-

Flow Rate: 0.3 µL/min.

-

Column Temperature: 35 °C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Spray Voltage: 4 kV.

-

Gas Flow Rates:

-

Nebulizer gas: 2 L/min

-

Heating gas: 10 L/min

-

Drying gas: 10 L/min

-

-

Interface Temperature: 300 °C.

-

Desolvation Line (DL) Temperature: 250 °C.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (m/z): 155.0

-

Product Ion (m/z): 70.15 (for quantification)

-

Workflow for Sample Analysis

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Monitoring of Cyclic Glycine–Proline in Marine Mangrove-Derived Fungal Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms and alternative names for Cyclo(Gly-L-Pro)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Gly-L-Pro), a cyclic dipeptide, is an endogenous molecule with a growing body of research highlighting its significant therapeutic potential across a range of applications. This technical guide provides an in-depth overview of its synonyms, alternative names, physicochemical properties, and its multifaceted biological activities. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising compound.

Synonyms and Alternative Names

Cyclo(Gly-L-Pro) is known by several names in scientific literature and chemical databases. A comprehensive list is provided in Table 1 for clear identification and cross-referencing.

| Table 1: Synonyms and Alternative Names for Cyclo(Gly-L-Pro) | |

| Systematic Name | (8aS)-octahydropyrrolo[1,2-a]piperazine-1,4-dione |

| Common Synonyms | cyclo-Glycyl-L-Proline[1] |

| cyclo-GP[1][2] | |

| Glycyl-L-proline lactam[2] | |

| cyclo-L-prolylglycine[2] | |

| (S)-3,6-Dioxohexahydropyrrolo[1,2-a]pyrazine[1][2] | |

| (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[3] | |

| Cycloprolylglycine (CPG)[1] | |

| Traneurocin (developmental code name)[1] | |

| NA-831 (developmental code name)[1] | |

| CAS Number | 3705-27-9[1][2][4][5] |

| Molecular Formula | C₇H₁₀N₂O₂[1] |

| Molecular Weight | 154.17 g/mol [1][5] |

Physicochemical Properties

A summary of the key physicochemical properties of Cyclo(Gly-L-Pro) is presented in Table 2, providing essential data for experimental design and formulation.

| Table 2: Physicochemical Properties of Cyclo(Gly-L-Pro) | |

| Appearance | White to off-white powder/solid |

| Solubility | Water: ≥ 200 mg/mL (1297.27 mM)[6] |

| DMSO: 25 mg/mL (162.16 mM); sonication recommended[6] | |

| Storage | Powder: -80°C for 2 years; -20°C for 1 year. In solvent: -80°C for 6 months; -20°C for 1 month (stored under nitrogen, away from moisture)[6] |

Biological Activities and Mechanisms of Action

Cyclo(Gly-L-Pro) exhibits a diverse range of biological activities, primarily centered around its neuroprotective, immunomodulatory, and anti-inflammatory effects.

Immunomodulatory and Anti-inflammatory Activity

Cyclo(Gly-L-Pro) has demonstrated significant immunomodulatory properties by influencing the production of key inflammatory mediators. It has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) with an IC₅₀ of 4.5 μg/mL in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophage cells.[6][7] Furthermore, it can reduce the mRNA expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), and inhibit nitric oxide (NO) production.[4] The underlying mechanism for this activity involves the modulation of the MyD88 signaling pathway.[4]

The anti-inflammatory effects of Cyclo(Gly-L-Pro) are further supported by its ability to reduce paw edema induced by various inflammatory agents, including carrageenan, compound 48/80, serotonin, and prostaglandin (B15479496) E2 (PGE2) in mouse models.[5]

Signaling Pathway: Immunomodulatory Action of Cyclo(Gly-L-Pro)

Caption: Immunomodulatory pathway of Cyclo(Gly-L-Pro).

Neuroprotective and Nootropic Effects

Cyclo(Gly-L-Pro) is recognized for its neuroprotective properties and its ability to enhance cognitive function.[1][5] It is a metabolite of insulin-like growth factor-1 (IGF-1) and plays a crucial role in regulating IGF-1 homeostasis by competing with IGF-1 for binding to IGF-binding protein 3 (IGFBP-3).[1] This action can modulate the bioavailability of IGF-1, which is essential for neuronal growth, survival, and metabolism.

Furthermore, Cyclo(Gly-L-Pro) has been identified as a mimetic of the brain-derived neurotrophic factor (BDNF). It has been shown to activate the TrkB receptor and its downstream signaling pathways, including MAPK/ERK, PI3K/AKT, and PLCγ. This BDNF-like activity contributes to its antidepressant-like effects observed in animal models.

The neuroprotective effects also extend to its potential in treating neurodegenerative conditions. In animal models of Parkinson's disease, it has been shown to improve functional recovery.[5] Additionally, it has demonstrated anti-glioblastoma activity by blocking tumor invasion, disrupting mitochondrial dynamics to induce ferroptosis, and sensitizing tumors to radiotherapy.[7]

Signaling Pathway: Neuroprotective Action of Cyclo(Gly-L-Pro) via IGF-1 and BDNF Mimicry

Caption: Neuroprotective pathways of Cyclo(Gly-L-Pro).

Antinociceptive Activity

Cyclo(Gly-L-Pro) has been shown to possess antinociceptive (pain-relieving) properties. In mouse models, it significantly inhibited both the neurogenic and inflammatory phases of formalin-induced pain.[5] Its antinociceptive effect, as evaluated by the acetic acid-induced writhing test, was observed for up to 6 hours after administration.[5] The mechanism of this action appears to be mediated, at least in part, through the opioid system, as its effect in the hot plate test was inhibited by naloxone.[5]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological activities of Cyclo(Gly-L-Pro).

In Vitro Immunomodulation Assay

Objective: To determine the effect of Cyclo(Gly-L-Pro) on the production of pro-inflammatory cytokines in macrophages.

Methodology:

-

Cell Culture: RAW264.7 mouse macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with varying concentrations of Cyclo(Gly-L-Pro) (e.g., 1, 10, 100 µg/mL) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response.

-

Incubation: The plates are incubated for a specified period (e.g., 6 hours for TNF-α protein measurement, or shorter/longer times for mRNA expression analysis).

-

Quantification:

-

Cytokine Protein Levels: The concentration of TNF-α, IL-1β, and IL-6 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

mRNA Expression: Total RNA is extracted from the cells, reverse transcribed to cDNA, and the expression levels of TNF-α, IL-1β, and IL-6 genes are quantified using real-time quantitative PCR (RT-qPCR).

-

Experimental Workflow: In Vitro Immunomodulation Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclic glycine-proline regulates IGF-1 homeostasis by altering the binding of IGFBP-3 to IGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Cyclo-Gly-Pro, a cyclic dipeptide, attenuates nociceptive behaviour and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclo(Gly-L-Pro) | Natural Product | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

The Dawn of Cyclic Dipeptides: A Technical Chronicle of Discovery and Early Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the simplest class of cyclic peptides and have emerged from humble beginnings as mere chemical curiosities to become a focal point of modern drug discovery. Initially dismissed as byproducts of protein degradation, their inherent structural rigidity, metabolic stability, and diverse biological activities have propelled them to the forefront of therapeutic research. This technical guide delves into the seminal discoveries and historical milestones that laid the foundation for our current understanding of these fascinating molecules. We will revisit the pioneering synthetic efforts of the late 19th and early 20th centuries, providing a detailed look at the experimental protocols that first brought these compounds to light. Furthermore, we will explore the nascent understanding of their biological significance and present our contemporary knowledge of their intricate signaling pathways, offering a comprehensive resource for researchers seeking to innovate upon this privileged scaffold.

Introduction: From Obscurity to Opportunity

Cyclic dipeptides are six-membered heterocyclic rings formed from the condensation of two α-amino acids. Their journey in science began in 1880, but it was the subsequent work of eminent chemist Emil Fischer that first brought them into the academic spotlight.[1] For many years, they were largely regarded as artifacts of protein handling or degradation products, a perception that overshadowed their potential physiological roles.[1] However, the turn of the 21st century has witnessed a renaissance in CDP research. Their unique conformational constraints, which impart a high degree of resistance to enzymatic degradation and enhanced cell permeability, have made them an attractive platform for the development of novel therapeutics.[1] This guide aims to provide a thorough historical and technical overview of the foundational discoveries in the field of cyclic dipeptides.

The Pioneering Syntheses: Bringing the First Cyclic Dipeptides to Light

The late 19th and early 20th centuries marked the genesis of cyclic dipeptide synthesis. These early endeavors, while rudimentary by modern standards, were instrumental in establishing the existence and fundamental properties of this class of compounds.

The First Synthesis: Curtius and Goebel's Serendipitous Discovery (1888)

The first documented synthesis of a cyclic dipeptide is credited to Theodor Curtius and F. Goebel in 1888. While working with glycine (B1666218) ethyl ester, they observed the spontaneous formation of a crystalline substance upon heating, which was later identified as cyclo(Gly-Gly). This discovery, though perhaps unintentional, opened the door to the systematic investigation of these cyclic compounds.

Materials:

-

Glycine ethyl ester

-

Heating apparatus (e.g., oil bath)

-

Crystallization solvent (e.g., ethanol)

Procedure:

-

Glycine ethyl ester was subjected to prolonged heating. The exact temperature and duration were not meticulously documented in a modern sense but were sufficient to induce cyclization.

-

Upon cooling, the reaction mixture solidified into a crystalline mass.

-

The crude product was then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure cyclo(Gly-Gly).

Emil Fischer's Contributions: A Systematic Approach

Emil Fischer, a titan in the field of organic chemistry, and his collaborator E. Forneau, made significant strides in the synthesis of cyclic dipeptides in the early 1900s. Their work provided a more deliberate and reproducible method for generating these compounds. In 1901, they reported the synthesis of cyclo(Gly-Gly) by treating a dipeptide methyl ester with ammonia (B1221849).

Materials:

-

Glycyl-glycine methyl ester

-

Ammonia (in excess)

-

Reaction vessel

Procedure:

-

Glycyl-glycine methyl ester was dissolved in a suitable reaction vessel.

-

A significant excess of ammonia was introduced into the reaction mixture.

-

The reaction was allowed to proceed for several days at room temperature.

-

The volatile components were removed, and the resulting solid was purified to yield cyclo(Gly-Gly).

It is important to note that these early methods often resulted in a high degree of racemization, a challenge that modern synthetic techniques have largely overcome.

Early Characterization and Physicochemical Properties

The characterization of the first cyclic dipeptides relied on the analytical techniques of the era, which were primarily focused on elemental analysis, melting point determination, and crystalline structure. The first crystal structure of a 2,5-diketopiperazine was not reported until 1938, providing definitive proof of their cyclic nature.[1]

Table 1: Physicochemical Data of Early Synthesized Cyclic Dipeptides

| Cyclic Dipeptide | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| cyclo(Gly-Gly) | C4H6N2O2 | 114.10 | 311-312 | Crystalline solid |

| cyclo(Ala-Ala) | C6H10N2O2 | 142.16 | 282-284 | Crystalline solid |

| cyclo(Leu-Leu) | C12H22N2O2 | 226.32 | 275-277 | Crystalline solid |

Note: The data presented in this table is a compilation from various historical and modern sources and serves as a representative overview of the properties of these simple CDPs.

The Dawn of Biological Investigation: From Inert Molecules to Bioactive Signals

For much of the 20th century, the biological significance of cyclic dipeptides remained largely unexplored. They were often viewed as metabolically inert end-products. However, scattered observations of their presence in various biological sources, including fermentation broths and yeast cultures, hinted at a more active role.

It wasn't until the latter half of the 20th century that the diverse biological activities of CDPs began to be systematically investigated. These studies revealed their involvement in a wide array of physiological processes, including quorum sensing in bacteria and neuromodulatory effects in higher organisms.

Modern Understanding of Cyclic Dipeptide Signaling Pathways

While the early pioneers of CDP research could only speculate about their biological roles, modern molecular biology has unveiled the intricate signaling pathways through which these molecules exert their effects. The following diagrams illustrate our contemporary understanding of two key areas of CDP activity: bacterial quorum sensing and neuroprotection.

Quorum Sensing in Bacteria: The Language of Cyclic Dipeptides

Certain bacteria utilize cyclic dipeptides as signaling molecules in a process known as quorum sensing, allowing them to coordinate gene expression in a cell-density-dependent manner. For example, cyclo(Phe-Pro) acts as a quorum-sensing signal in some bacterial species.

References

Anti-inflammatory and antinociceptive effects of CGP

To provide a comprehensive and accurate technical guide on the anti-inflammatory and antinociceptive effects of CGP, it is essential to first identify the specific compound of interest, as "CGP" is an acronym used for numerous and distinct chemical entities in scientific literature. Different compounds designated as CGP will have vastly different biological activities and mechanisms of action.

To proceed with your request, please specify the full name or a more specific identifier for the "CGP" compound you are researching. For example, are you interested in:

-

CGP 37849 or CGP 39551 : NMDA receptor antagonists.

-

CGP 52608 or CGP 55845 : GABA receptor antagonists.

-

CGP 42112 : Angiotensin II AT2 receptor agonist.

-

CGP-74514A : A cyclin-dependent kinase inhibitor.

-

A derivative of a natural product, such as a C-glycosyl-pyranone .

Once the specific CGP compound is identified, a detailed and accurate guide can be compiled, including the requested data tables, experimental protocols, and visualizations.

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclo(Gly-L-Pro)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Gly-L-Pro) (cGP), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), is a naturally occurring molecule with significant biological activities, including immunomodulatory and neuroprotective effects.[1] Its diverse therapeutic potential has spurred interest in its synthesis for research and drug development. This document provides detailed protocols for the chemical synthesis of Cyclo(Gly-L-Pro), summarizing various methods and their respective quantitative outcomes. The protocols are intended for researchers in organic chemistry, medicinal chemistry, and pharmacology.

Introduction

Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), are a class of cyclic organic compounds formed from the condensation of two amino acids.[2] Cyclo(Gly-L-Pro) is a prominent member of this family, composed of glycine (B1666218) and L-proline residues. It has been isolated from various natural sources, including marine microorganisms.[3] Research has highlighted its role in regulating insulin-like growth factor-1 (IGF-1) homeostasis and its potential as a therapeutic agent for central nervous system diseases.[3][4] The unique constrained bicyclic structure of cGP makes it an attractive scaffold for the design of novel therapeutics. The synthesis of cGP is crucial for further investigation of its biological functions and for the development of cGP-based drug candidates. Several synthetic strategies have been developed, ranging from classical solution-phase methods to more modern solid-phase and microwave-assisted techniques.[3][5]

Synthesis Methodologies

The synthesis of Cyclo(Gly-L-Pro) primarily involves the formation of a dipeptide precursor, followed by an intramolecular cyclization to form the diketopiperazine ring. The main approaches include solution-phase synthesis, solid-phase synthesis, and chemoenzymatic methods.

Solution-Phase Synthesis

Solution-phase synthesis is a conventional and versatile method for preparing Cyclo(Gly-L-Pro). It typically involves the coupling of protected glycine and L-proline derivatives, followed by deprotection and cyclization.

Key Steps:

-

Protection of Amino Acids: The amino group of glycine is commonly protected with a tert-butyloxycarbonyl (Boc) group, while the carboxylic acid of L-proline is often esterified (e.g., as a methyl ester) to prevent side reactions.

-

Dipeptide Formation: The protected amino acids are coupled using a coupling agent such as isobutyl chloroformate in the presence of a base like triethylamine (B128534) (TEA).[3]

-

Deprotection: The protecting groups are removed. For instance, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), and the methyl ester can be hydrolyzed.

-

Cyclization: The linear dipeptide is induced to cyclize, often by heating.[3] The propensity of the proline residue to adopt a cis-amide bond facilitates this intramolecular reaction.[6]

A common route involves the coupling of N-Boc-glycine with L-proline methyl ester, followed by deprotection and subsequent heating to induce cyclization, yielding Cyclo(Gly-L-Pro).[3] Variations of this method have reported yields ranging from 64% to 87%.[3]

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase synthesis offers advantages in terms of purification and automation. The synthesis is carried out on a solid support (resin), and excess reagents and byproducts are removed by simple filtration.

Key Steps:

-

Resin Loading: The first amino acid, typically N-Fmoc-L-proline, is attached to a suitable resin (e.g., Wang resin).

-

Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a base, such as piperidine (B6355638) in dimethylformamide (DMF).[7]

-

Coupling: The second amino acid, N-Fmoc-glycine, is then coupled to the resin-bound proline using activating agents like HBTU/HOBt.[3]

-

Final Deprotection: The Fmoc group of the terminal glycine is removed.

-

Cyclative Cleavage: The dipeptide is cleaved from the resin under conditions that simultaneously promote cyclization to form Cyclo(Gly-L-Pro). This is often achieved by treating the resin-bound dipeptide with a mild base or acid.[5][7]

This strategy is efficient and allows for the rapid synthesis of cGP and its analogs.[3]

Microwave-Assisted and Ultrasound-Assisted Synthesis

To accelerate reaction times and improve yields, microwave irradiation and ultrasound have been employed in the synthesis of Cyclo(Gly-L-Pro).

-

Microwave-Assisted Synthesis: A green chemistry approach involves the direct reaction of L-proline and glycine under high-temperature microwave conditions. This one-step protocol can lead to rapid product formation and often eliminates the need for chromatographic purification.[3]

-

Ultrasound-Assisted Synthesis: This method can also be used to promote the intramolecular cyclization in a one-pot synthesis, offering an efficient and streamlined process.[3]

Chemoenzymatic Synthesis

This approach combines chemical and enzymatic steps. For example, enzymatic hydrolysis of proteins rich in Gly-Pro sequences, such as collagen, can produce Gly-Pro-Y tripeptides.[2] Subsequent heating of these tripeptides leads to the formation of Cyclo(Gly-L-Pro) with a high conversion rate.[2][3]

Quantitative Data Summary

The choice of synthetic method can significantly impact the yield and purity of the final product. The following table summarizes a comparison of different synthetic approaches for Cyclo(Gly-L-Pro).

| Synthesis Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Reference |

| Solution-Phase (Route A) | N-Boc-glycine, L-proline methyl ester | Isobutyl chloroformate, TEA; Heating | 64 | [3] |

| Solution-Phase (Route B) | N-Boc-L-proline | C-N bond formation sequence | 71 | [3] |

| Solution-Phase (Route C) | N-Boc-L-proline, glycine methyl ester HCl | Acylation; Refluxing with water | 87 | [3] |

| Chemoenzymatic | Collagen (enzymatic hydrolysate) | Heating at 95°C for 24h | 22 (from CTP) | [2] |

| Microwave-Assisted | L-proline, glycine | High-temperature microwave irradiation | Not specified | [3] |

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Cyclo(Gly-L-Pro)

This protocol is based on the coupling of N-protected glycine with a proline ester, followed by deprotection and cyclization.

Materials:

-

N-Boc-glycine

-

L-proline methyl ester hydrochloride

-

Triethylamine (TEA)

-

Isobutyl chloroformate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dipeptide Synthesis:

-

Dissolve N-Boc-glycine in dry DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add TEA, followed by the dropwise addition of isobutyl chloroformate.

-

Stir the reaction mixture for 30 minutes at 0°C.

-

In a separate flask, dissolve L-proline methyl ester hydrochloride in DCM and add TEA.

-

Add the L-proline methyl ester solution to the activated N-Boc-glycine solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water, 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Boc-Gly-L-Pro-OMe.

-

-

Deprotection:

-

Dissolve the Boc-protected dipeptide in a solution of TFA in DCM (e.g., 25% v/v).

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

-

Cyclization:

-

Dissolve the deprotected dipeptide in a high-boiling point solvent such as toluene.

-

Heat the solution to reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography to obtain pure Cyclo(Gly-L-Pro).

-

Protocol 2: Solid-Phase Synthesis of Cyclo(Gly-L-Pro)

This protocol utilizes Fmoc chemistry on a solid support.

Materials:

-

Wang resin

-

N-Fmoc-L-proline

-

N-Fmoc-glycine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or HBTU

-

Piperidine

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Loading:

-

Swell the Wang resin in DMF.

-

Couple N-Fmoc-L-proline to the resin using DIC and a catalytic amount of DMAP.

-

-

Fmoc-Deprotection:

-

Wash the resin with DMF.

-

Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Coupling of Glycine:

-

Dissolve N-Fmoc-glycine, HOBt/HBTU, and DIC in DMF.

-

Add the coupling solution to the deprotected resin-bound proline.

-

Agitate the mixture for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc-Deprotection:

-

Repeat the deprotection step with 20% piperidine in DMF.

-

-

Cyclative Cleavage:

-

Wash the resin with DMF and DCM.

-

Treat the resin with a solution of 1% TFA in DCM for 1-2 hours.

-

Filter the resin and collect the filtrate.

-

Neutralize the filtrate with a mild base (e.g., TEA) to promote cyclization.

-

Concentrate the solution and purify the resulting Cyclo(Gly-L-Pro) by chromatography or recrystallization.

-

Signaling Pathway and Experimental Workflow Diagrams

Cyclo(Gly-L-Pro) Synthesis Workflow

The following diagram illustrates a generalized workflow for the solution-phase synthesis of Cyclo(Gly-L-Pro).

Caption: Solution-phase synthesis workflow for Cyclo(Gly-L-Pro).

Potential Signaling Pathway of Cyclo(Gly-L-Pro)

Cyclo(Gly-L-Pro) has been shown to exhibit neuroprotective and immunomodulatory effects. One proposed mechanism involves the modulation of inflammatory pathways. The diagram below illustrates a potential signaling pathway where cGP inhibits the production of pro-inflammatory cytokines.

Caption: Potential anti-inflammatory signaling pathway of Cyclo(Gly-L-Pro).

References

- 1. Cyclo(Gly-L-Pro) | Natural Product | TargetMol [targetmol.com]

- 2. Production Method for Cyclic Dipeptide Derived from Native Collagen [jstage.jst.go.jp]

- 3. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a diketopiperazine-forming dipeptidyl Gly-Pro spacer for preparation of an antibody–drug conjugate - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]

Application Notes and Protocols for Cyclo(Gly-L-Pro) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Gly-L-Pro) is a cyclic dipeptide with emerging interest in biomedical research due to its neuroprotective and immunomodulatory properties. These application notes provide detailed protocols for the dissolution and application of Cyclo(Gly-L-Pro) in cell culture experiments, ensuring reliable and reproducible results for researchers in drug development and life sciences.

Physicochemical Properties and Solubility

Cyclo(Gly-L-Pro) is a white to off-white powder. Proper storage is critical for maintaining its stability and activity. It is recommended to store the solid compound at -20°C or -80°C for long-term use.

The solubility of Cyclo(Gly-L-Pro) in various solvents is a key consideration for the preparation of stock solutions for cell culture applications. The following table summarizes its solubility in commonly used solvents.

| Solvent | Solubility | Concentration (mM) | Notes |

| Water | ≥ 200 mg/mL[1] | ~1297 mM | Sonication may be required to aid dissolution.[2] |

| DMSO | >10 mg/mL, 20-25 mg/mL | >64.8 mM, ~129.7-162.2 mM | Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1] |

| Chloroform | Soluble | - | Data from qualitative descriptions. |

| Dichloromethane | Soluble | - | Data from qualitative descriptions. |

| Ethyl Acetate | Soluble | - | Data from qualitative descriptions. |

| Acetone | Soluble | - | Data from qualitative descriptions. |

Experimental Protocols

Protocol 1: Preparation of Cyclo(Gly-L-Pro) Stock Solutions

This protocol describes the preparation of stock solutions of Cyclo(Gly-L-Pro) using either Dimethyl Sulfoxide (DMSO) or sterile water. The choice of solvent will depend on the experimental requirements and the tolerance of the cell line to the solvent.

Materials:

-

Cyclo(Gly-L-Pro) powder

-

Anhydrous, sterile DMSO

-

Sterile, deionized, or distilled water (cell culture grade)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

(Optional) Sonicator

-

Sterile 0.22 µm syringe filter (if using water)

Procedure for DMSO Stock Solution (e.g., 100 mM):

-

Aseptically weigh the desired amount of Cyclo(Gly-L-Pro) powder in a sterile microcentrifuge tube. For a 100 mM stock solution, this would be 15.42 mg for 1 mL of DMSO.

-

Add the calculated volume of sterile DMSO to the tube.

-

Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C. Stored properly, the DMSO stock solution is stable for at least 6 months at -80°C.[1]

Procedure for Water Stock Solution (e.g., 100 mM):

-

Aseptically weigh the desired amount of Cyclo(Gly-L-Pro) powder in a sterile tube.

-

Add the calculated volume of sterile, cell culture grade water.

-

Vortex thoroughly. If needed, use a sonicator to facilitate dissolution.

-

Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.[1]

-

Aliquot the sterile stock solution into single-use volumes.

-

Store the aliquots at -20°C or -80°C.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can be toxic to many cell lines. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

-

For aqueous stock solutions, ensure the pH is compatible with your cell culture medium after dilution.

Protocol 2: In Vitro Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This protocol details a cell-based assay to evaluate the anti-inflammatory effect of Cyclo(Gly-L-Pro) by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage-like cells.

Materials:

-

RAW 264.7 cells

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Cyclo(Gly-L-Pro) stock solution (prepared as in Protocol 1)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well cell culture plates

-

ELISA kit for mouse TNF-α

-

Cell viability assay kit (e.g., MTT, XTT)

Experimental Workflow:

References

Application Notes and Protocols for Cyclo(Gly-L-Pro) in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, experimental protocols, and known signaling pathways of Cyclo(Gly-L-Pro) (cGP) for use in in vivo mouse studies. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and executing their experiments.

Data Presentation: Cyclo(Gly-L-Pro) Dosage in Mouse Studies

The following table summarizes the quantitative data on cGP dosage from key in vivo mouse studies, facilitating easy comparison of administration routes, dosage ranges, and experimental contexts.

| Mouse Model | Therapeutic Area | Route of Administration | Dosage | Frequency | Key Findings |

| Swiss mice | Pain and Inflammation | Intraperitoneal (i.p.) | 0.1, 1, and 10 µmol/kg | Single dose | Attenuated nociceptive behavior and inflammatory responses.[1][2] |

| APP/PS1 Transgenic Mice | Alzheimer's Disease | Intranasal | 20 mg/kg | Daily for 28 days | Improved memory and reduced amyloid plaque load. |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a step-by-step guide for replication.

Intraperitoneal Administration for Nociception and Inflammation Studies

This protocol is adapted from studies investigating the antinociceptive and anti-inflammatory effects of cGP.[1][2]

a) Drug Preparation:

-

Dissolve Cyclo(Gly-L-Pro) in a vehicle of sterile saline (0.9% NaCl).

-

Prepare different concentrations to achieve the desired final doses of 0.1, 1, and 10 µmol/kg.

b) Animal Handling and Administration:

-

Use Swiss mice (or other appropriate strain) weighing between 25-30g.

-

Administer the prepared cGP solution or vehicle via intraperitoneal injection.

-

The volume of injection should be standardized across all animals (e.g., 10 mL/kg).

c) Nociception Assays:

- Formalin Test:

- One hour after cGP or vehicle administration, inject 20 µL of 2.5% formalin solution into the subplantar region of the right hind paw.

- Immediately place the mouse in a transparent observation chamber.

- Record the total time the animal spends licking the injected paw during the first 5 minutes (neurogenic phase) and from 15 to 30 minutes (inflammatory phase) post-formalin injection.

- Hot Plate Test:

- Place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

- Record the latency to a nociceptive response (e.g., licking the paws or jumping).

- To avoid tissue damage, a cut-off time (e.g., 30 seconds) should be established.

d) Inflammation Assay (Paw Edema):

- Induce inflammation by injecting a phlogistic agent (e.g., carrageenan, 1% w/v in saline) into the subplantar region of the hind paw.

- Administer cGP or vehicle one hour prior to the inflammatory insult.

- Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the injection of the phlogistic agent.

- The change in paw volume is an indicator of the inflammatory edema.

Intranasal Administration for Alzheimer's Disease Studies

This protocol is based on a study evaluating the therapeutic potential of cGP in a transgenic mouse model of Alzheimer's disease.

a) Drug Preparation:

-

Dissolve Cyclo(Gly-L-Pro) in phosphate-buffered saline (PBS; pH 7.4) to a concentration of 80 µg/µL.

b) Animal Handling and Administration:

-

Use APP/PS1 transgenic mice (or other relevant Alzheimer's model) and wild-type littermates as controls.

-

Administer the cGP solution intranasally at a dose of 20 mg/kg body weight.

-

Deliver the solution in small volumes (e.g., 2-3 µL) alternating between nostrils to allow for absorption and prevent runoff.

-

The administration should be performed daily for the duration of the study (e.g., 28 days).

c) Behavioral Assay (Morris Water Maze):

- Begin the Morris Water Maze task for a specified number of days (e.g., 8 days) towards the end of the treatment period.

- The maze consists of a circular pool filled with opaque water with a hidden platform.

- Train the mice to find the hidden platform using spatial cues in the room.

- Conduct multiple trials per day (e.g., 4 trials) with an inter-trial interval.

- Record the escape latency (time to find the platform) and the path length for each trial.

- After the training period, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant as an indicator of spatial memory.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways through which Cyclo(Gly-L-Pro) exerts its biological effects.

Caption: Modulation of IGF-1 Signaling by Cyclo(Gly-L-Pro).

Caption: Proposed Interaction of Cyclo(Gly-L-Pro) with the Opioid System.

References

Analytical Methods for the Detection of Cyclo(Gly-L-Pro): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Gly-L-Pro), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), is an endogenous molecule found in various biological fluids, including plasma, cerebrospinal fluid, and breast milk. It is a metabolite of the insulin-like growth factor-1 (IGF-1) signaling pathway and has garnered significant interest for its neuroprotective and cognitive-enhancing properties. Accurate and sensitive detection and quantification of Cyclo(Gly-L-Pro) are crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles.

These application notes provide detailed protocols for the detection and quantification of Cyclo(Gly-L-Pro) using state-of-the-art analytical techniques: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Summary

| Parameter | UPLC-MS/MS | GC-MS (Representative Values) |

| Limit of Detection (LOD) | 4.8 ng/mL[1] | 0.002 - 0.2 ng/mL |

| Limit of Quantification (LOQ) | 16.0 ng/mL[1] | 0.008 - 1.0 ng/mL |

| Linearity (Concentration Range) | 20–220 ng/mL[1] | 0.1 - 1000 ng/mL |

| Precision (RSD%) | 1.54% - 1.65%[1] | < 15% |

| Recovery (%) | 85.70% - 90.00%[1] | 80% - 120% |

Experimental Protocols

UPLC-MS/MS Method for Quantification of Cyclo(Gly-L-Pro)

This protocol is adapted from a validated method for the quantification of Cyclo(Gly-L-Pro) in fungal extracts and can be modified for other biological matrices such as plasma and cerebrospinal fluid.

a. Sample Preparation (from Fungal Extract)

-

Combine the mycelia and fermentation broth and extract with an equal volume of ethyl acetate (B1210297).

-

Repeat the extraction three times.

-

Combine the organic layers and concentrate under reduced pressure to yield the crude extract.

-

Dissolve a known amount of the crude extract (e.g., 10 mg) in an appropriate volume of methanol (B129727) to achieve a target concentration (e.g., 20.0 µg/mL).

-

Filter the solution through a 0.22 µm syringe filter into a UPLC vial.

b. UPLC-MS/MS Instrumental Parameters

-

UPLC System: Shimadzu Nexera X2 LC-30AD or equivalent

-

Column: Shim-pack XR-ODS III column (75 × 2 mm i.d., 1.6 μm)

-

Column Temperature: 35 °C

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Methanol

-

Gradient Elution:

-

0-4 min: 5-40% B

-

4-4.5 min: 40-100% B

-

4.5-6.5 min: 100% B

-

6.5-6.6 min: 100-5% B

-

6.6-10 min: 5% B

-

-

Flow Rate: 0.3 µL/min (Note: This low flow rate is typical for micro-LC; for standard UPLC, a flow rate of 0.3-0.5 mL/min is common and the gradient should be adjusted accordingly).

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8050)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Spray Voltage: 4.0 kV

-

Nebulizing Gas Flow: 2 L/min

-

Heating Gas Flow: 10 L/min

-

Drying Gas Flow: 10 L/min

-

Interface Temperature: 300 °C

-

Desolvation Line (DL) Temperature: 250 °C

-

Detection Mode: Selected Reaction Monitoring (SRM)

-

Precursor Ion: m/z 155.1

-

Product Ion: m/z 70.15[1]

c. Data Analysis

Quantify Cyclo(Gly-L-Pro) by constructing a calibration curve using the peak areas of the SRM transitions from a series of standard solutions of known concentrations.

GC-MS Method for Detection of Cyclo(Gly-L-Pro)

This protocol provides a general framework for the analysis of Cyclo(Gly-L-Pro) by GC-MS, which typically requires derivatization to increase volatility.

a. Sample Preparation and Derivatization

-

Extraction: Extract Cyclo(Gly-L-Pro) from the sample matrix using a suitable solvent such as ethyl acetate or by solid-phase extraction (SPE).

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen.

-

Derivatization:

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) to the dried extract.

-

Heat the mixture at 70°C for 60 minutes.

-

After cooling, the sample is ready for GC-MS analysis.

-

b. GC-MS Instrumental Parameters

-

GC System: Agilent 7890B or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Detection Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

c. Data Analysis

Identify the derivatized Cyclo(Gly-L-Pro) peak based on its retention time and mass spectrum. For quantification, monitor characteristic ions of the derivatized compound in SIM mode and use a calibration curve prepared from derivatized standards.

NMR Spectroscopy for Structural Elucidation of Cyclo(Gly-L-Pro)

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of Cyclo(Gly-L-Pro).

a. Sample Preparation

-

Dissolve 5-10 mg of purified Cyclo(Gly-L-Pro) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d).

-

Transfer the solution to a 5 mm NMR tube.

b. NMR Experiments

Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system (i.e., protons on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems across the peptide bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the three-dimensional conformation of the cyclic peptide.

c. Data Analysis

Analyze the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D NMR spectra to assemble the molecular structure and confirm the identity of Cyclo(Gly-L-Pro).

Signaling Pathway Involvement

Cyclo(Gly-L-Pro) is a metabolic product of the IGF-1 signaling pathway. IGF-1 plays a critical role in growth, development, and cellular metabolism. The binding of IGF-1 to its receptor (IGF-1R) initiates a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation. The formation of Cyclo(Gly-L-Pro) is thought to modulate the bioavailability of IGF-1.

References

Application Notes and Protocols: Utilizing Cyclo(Gly-L-Pro) in Alzheimer's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles, leading to cognitive decline and neuronal loss. Recent research has highlighted the therapeutic potential of the cyclic dipeptide Cyclo(Gly-L-Pro) (cGP) in AD models. cGP, a metabolite of insulin-like growth factor-1 (IGF-1), has demonstrated neuroprotective properties, including the ability to improve memory and reduce amyloid plaque burden.[1][2] These application notes provide detailed protocols for utilizing cGP in both in vivo and in vitro models of Alzheimer's disease, along with a summary of key quantitative data and a visualization of its proposed mechanism of action.

Mechanism of Action: Regulation of IGF-1 Signaling

Cyclo(Gly-L-Pro) is believed to exert its neuroprotective effects through the modulation of IGF-1 signaling.[3] In the central nervous system, IGF-1 plays a crucial role in neuronal survival, growth, and synaptic plasticity. The bioavailability of IGF-1 is regulated by IGF-binding proteins (IGFBPs), particularly IGFBP-3, which binds to IGF-1 with high affinity and prevents it from activating its receptor (IGF-1R).[4][5]

cGP is thought to compete with IGF-1 for binding to IGFBP-3.[4][6][7] By displacing IGF-1 from the IGF-1/IGFBP-3 complex, cGP increases the concentration of free, bioactive IGF-1.[4] This enhanced IGF-1 availability leads to the activation of the IGF-1R and its downstream pro-survival signaling pathways, such as the PI3K/Akt pathway, which ultimately promotes neuronal survival and function, offering a therapeutic avenue for Alzheimer's disease.[4][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study utilizing Cyclo(Gly-L-Pro) in an APP/PS1 transgenic mouse model of Alzheimer's disease.

Table 1: Effect of Cyclo(Gly-L-Pro) on Spatial Memory in the Morris Water Maze

| Group | Escape Latency (seconds) - Day 8 of Training | Time in Target Quadrant (%) - Probe Trial | Annulus Crossings - Probe Trial |

| Wild-Type (WT) | ~20 | ~40 | ~8 |

| APP/PS1 | ~45 | ~25 | ~4 |

| APP/PS1 + cGP | ~25 | ~35 | ~7 |

Data are approximated from graphical representations in the source literature. cGP treatment significantly improved performance in APP/PS1 mice, bringing it closer to that of wild-type mice.

Table 2: Effect of Cyclo(Gly-L-Pro) on Amyloid Plaque Load in the Hippocampus

| Group | Thioflavin S Positive Plaque Area (%) |

| APP/PS1 | ~1.2 |

| APP/PS1 + cGP | ~0.6 |

cGP treatment resulted in a significant reduction in the amyloid plaque burden in the hippocampus of APP/PS1 mice.

Experimental Protocols

In Vivo Model: APP/PS1 Transgenic Mice

1. Animal Model and Treatment

-

Model: APP/PS1 double transgenic mice, which develop amyloid plaques and memory impairment.[9]

-

Age: Treatment can be initiated in aged mice (e.g., 9-10 months) to model the therapeutic potential in established pathology.

-

Groups:

-

Wild-Type (WT) + Vehicle (PBS)

-

APP/PS1 + Vehicle (PBS)

-

APP/PS1 + Cyclo(Gly-L-Pro)

-

-

Cyclo(Gly-L-Pro) Preparation and Administration:

2. Behavioral Testing: Morris Water Maze

This protocol is adapted from standard Morris Water Maze procedures for assessing spatial learning and memory in mice.[11][12][13][14]

-

Apparatus: A circular pool (120-180 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. Visual cues are placed around the room.

-

Acquisition Phase (e.g., 8 days):

-

Four trials per day for each mouse.

-

In each trial, the mouse is gently placed into the water facing the pool wall from one of four starting positions.

-

The mouse is allowed 60 seconds to find the hidden platform. If it fails, it is gently guided to the platform.

-

The mouse is allowed to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) for each trial.

-

-

Probe Trial (e.g., Day 9):

-

The platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was located) and the number of annulus crossings (crossings over the former platform location).

-

3. Histological Analysis: Amyloid Plaque Load

This protocol is based on Thioflavin S staining for the detection of dense-core amyloid plaques.

-

Tissue Preparation:

-

Following behavioral testing, perfuse mice with PBS followed by 4% paraformaldehyde (PFA).

-

Post-fix the brains in 4% PFA and then cryoprotect in a sucrose (B13894) solution.

-

Section the brains (e.g., 30 µm coronal sections) using a cryostat.

-

-

Thioflavin S Staining:

-

Mount sections on slides.

-

Hydrate sections through a series of ethanol (B145695) solutions and then in distilled water.

-

Incubate sections in a 1% Thioflavin S solution for 5-10 minutes.

-

Differentiate in 70% ethanol.

-

Rinse with distilled water and coverslip with an aqueous mounting medium.

-

-

Quantification of Plaque Load:

-

Capture fluorescent images of the hippocampus and cortex using a fluorescence microscope.

-

Use image analysis software (e.g., ImageJ) to quantify the plaque load.[15][16][17]

-

Convert images to 8-bit grayscale.

-

Set a threshold to distinguish plaques from the background.

-

Use the "Analyze Particles" function to measure the total area of Thioflavin S-positive plaques.

-

Calculate the plaque load as the percentage of the total area of the region of interest occupied by plaques.

-

-

In Vitro Model: SH-SY5Y Neuroblastoma Cells

This proposed protocol is for assessing the neuroprotective effects of Cyclo(Gly-L-Pro) against Aβ-induced toxicity in a human cell line.

1. Cell Culture and Differentiation

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Differentiation (to induce a more neuron-like phenotype):

-

Plate cells at an appropriate density.

-

After 24 hours, change the medium to a low-serum medium (e.g., 1% FBS) containing 10 µM retinoic acid.

-

Continue differentiation for 5-7 days.

-

2. Aβ-Induced Toxicity and cGP Treatment

-

Aβ Preparation: Prepare oligomeric Aβ1-42 by dissolving the peptide in HFIP, evaporating the solvent, and then resuspending in DMSO followed by dilution in cell culture medium. Incubate at 4°C for 24 hours to promote oligomerization.

-

Treatment Protocol:

3. Assessment of Neuroprotection

-

Cell Viability Assay (MTT Assay):

-

After the 24-hour treatment, add MTT solution to each well and incubate for 3-4 hours.

-

Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm. Increased absorbance indicates higher cell viability.

-

-

Lactate Dehydrogenase (LDH) Assay:

-

Collect the cell culture supernatant.

-

Measure LDH release using a commercially available kit. Increased LDH release is an indicator of cell death.

-

-

Apoptosis Assays (e.g., Caspase-3 Activity):

-

Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit. Increased caspase-3 activity is a marker of apoptosis.

-

Conclusion

Cyclo(Gly-L-Pro) presents a promising therapeutic agent for Alzheimer's disease by modulating IGF-1 signaling and exhibiting neuroprotective effects. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of cGP in established in vivo and in vitro models of AD. The quantitative data from preclinical studies support its potential to ameliorate cognitive deficits and reduce amyloid pathology, warranting further investigation in the field of neurodegenerative disease research and drug development.

References